molecular formula C7H16O B092830 1-Ethoxypentane CAS No. 17952-11-3

1-Ethoxypentane

Cat. No. B092830
CAS RN: 17952-11-3
M. Wt: 116.2 g/mol
InChI Key: VDMXPMYSWFDBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxypentane is a chemical compound that belongs to the class of organic compounds known as ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of 1-ethoxypentane, the oxygen atom is connected to an ethyl group and a pentyl group. This compound is of interest in various chemical synthesis processes and may have applications in different industrial sectors.

Synthesis Analysis

The synthesis of compounds related to 1-ethoxypentane can be achieved through various methods. For instance, the synthesis of 3-methyl-3-ethoxy-pentane, an isomer of t-hexyl ethyl ether, involves etherification reactions of C6 tertiary olefins with ethanol . Similarly, the synthesis of 1-phenylpentane-1,4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones is achieved via organophosphine-catalyzed addition reactions of but-3-en-2-one with aldehydes, showcasing the versatility of organophosphorus compounds in synthesizing complex organic molecules .

Molecular Structure Analysis

The molecular structure of 1-ethoxypentane consists of a pentane backbone with an ethoxy functional group attached to the first carbon atom. The molecular structure of related compounds can be characterized using various spectroscopic techniques. For example, the structure of pentamidine was confirmed by 1H NMR, IR, and MS after its synthesis from 1,5-bis[4-(methoxyiminoyl)phenoxy]pentane . These techniques are essential for confirming the molecular structure of synthesized compounds.

Chemical Reactions Analysis

1-Ethoxypentane and its related compounds can undergo a variety of chemical reactions. The synthesis of 3-methyl-3-ethoxy-pentane involves a reaction network that includes etherification and isomerization reactions, which are reversible and influenced by thermodynamic equilibria and kinetics . Additionally, the formation of pentan-3-one from carbon monoxide and ethene in methanol involves a mechanism that suggests the involvement of hydroxycarbene and β2-3-oxopentyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethoxypentane would include its boiling point, melting point, solubility, and reactivity, which are determined by its molecular structure. While the provided papers do not directly discuss the properties of 1-ethoxypentane, they do provide insights into the properties of similar compounds. For example, the metal complexes synthesized from a Schiff base ligand showed increased antibacterial activity compared to the free ligands, indicating that the chemical modification of organic compounds can enhance their biological properties . The aminomethoxy derivatives of 1-ethylthiopentane were found to be effective antimicrobial agents, suggesting potential applications in the field of antiseptics .

Scientific Research Applications

  • Investigation of Elimination Reactions : An experiment using 1-bromopentane or 2-bromopentane reacted with sodium ethoxide, relevant to 1-ethoxypentane, to study elimination reactions in undergraduate organic laboratories. Gas chromatography was used to monitor the production of different pentene isomers (Latimer, 2003).

  • Synthesis of Medical Intermediates : The synthesis of 2-ethoxypentan-3-amine hydrochloride as a medical intermediate, which relates to the structural class of 1-ethoxypentane, was achieved through alkylation, Grignard reaction, reduction, amination, and salt-forming. These intermediates are essential in medicinal chemistry (Zhang Ping-rong, 2009).

  • Formation of Pentan-3-one from Carbon Monoxide and Ethene : Research involving the reaction of CO and ethene in methanol to form pentan-3-one, a compound structurally related to 1-ethoxypentane, with selectivities up to 85% using rhodium complexes. This study provides insights into organic synthesis and catalysis (Robertson et al., 2000).

  • Study of Oligomer Distribution in Ethoxylated Alkanols : The oligomer distribution in ethoxylated alkanols, including compounds related to 1-ethoxypentane, was determined using 13C-NMR. This study is significant for understanding the polymer and materials science aspects of ethoxylated compounds (Li et al., 1997).

  • Synthesis of Aminomethoxy Derivatives : Aminomethoxy derivatives of 1-(butylsulfanyl)pentane, which shares structural similarity with 1-ethoxypentane, were synthesized and tested as antimicrobial additives in lubricant oil and against bacteria and fungi (Mamedbeyli et al., 2017).

  • Reactions of 2,4-Pentanediol Derivatives : A study on the chemistry of 1,3-glycol derivatives, including reactions of 2,4-pentanediol derivatives which are structurally related to 1-ethoxypentane. This research contributes to the understanding of organic reaction mechanisms and stereochemistry (Itoh et al., 1976).

  • Evaluation of Diesel Engine with Pentanol Blends : An experimental evaluation was conducted on a diesel engine running on blends of diesel and pentanol, a compound related to 1-ethoxypentane, to understand its impact on emissions and power generation (Yilmaz & Atmanli, 2017).

properties

IUPAC Name

1-ethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-5-6-7-8-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMXPMYSWFDBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170822
Record name Ether, ethyl pentyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxypentane

CAS RN

17952-11-3
Record name Amyl ethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17952-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, ethyl pentyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl amyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ether, ethyl pentyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pentyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Ethoxypentane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG9HT4KHP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxypentane
Reactant of Route 2
1-Ethoxypentane
Reactant of Route 3
Reactant of Route 3
1-Ethoxypentane
Reactant of Route 4
Reactant of Route 4
1-Ethoxypentane
Reactant of Route 5
Reactant of Route 5
1-Ethoxypentane
Reactant of Route 6
Reactant of Route 6
1-Ethoxypentane

Citations

For This Compound
18
Citations
AV Lyubyashkin, IV Peterson, GA Suboch… - Russian Journal of …, 2015 - Springer
… As a result, we isolated 1-ethoxypentane-2,4-dione (1a) [4] and previously unknown diketone 1b. Nitrosation of diketones 1a and 1b with sodium nitrite in acid medium gave oximes 2a […
Number of citations: 4 link.springer.com
T KATo, H YAMANAKA, J KAWAMATA… - Chemical and …, 1968 - jstage.jst.go.jp
… Concerning this mechanism, Zymalkowski, at alf’) reported the reaction of the primary enamine of 1— ethoxypentane—2A—dione (VIII), with malondinitrile to give 8—cyano—éI—…
Number of citations: 12 www.jstage.jst.go.jp
HW Winsor - Industrial & Engineering Chemistry Analytical Edition, 1937 - ACS Publications
OCTOBER 15, 1937 ANALYTICAL EDITION 453 may cause relatively large errors, it is recommended that the filtering process be carried out as rapidly as possible to minimize this effect…
Number of citations: 20 pubs.acs.org
AR Lima, AM Araújo, J Pinto, C Jerónimo… - Scientific reports, 2018 - nature.com
… -1-ol, benzoic acid, and 6-pentyloxan-2-one were significantly decreased in the extracellular medium of high metastatic potential cell line (PC3), whereas 1-ethoxypentane was …
Number of citations: 74 www.nature.com
D Gašo Sokač, S Kovač, V Bušić… - B Vitamins and Folate …, 2012 - researchgate.net
… Synthesis was obtained by the condensation of 1-ethoxypentane-2,4-dione and cyanacetamide, Scheme 9.1 (Harris et al. 1939). According to Harris and Folkers synthetic vitamin B6 …
Number of citations: 1 www.researchgate.net
X Guo, C Song, CT Ho, X Wan - Food chemistry, 2018 - Elsevier
l-Theanine, the most abundant amino acid in tea, is widely believed to be associated with the tea taste, however, its contribution to the formation of tea aroma is still unknown. Volatiles …
Number of citations: 118 www.sciencedirect.com
S Ikawati, T Himawan, AL Abadi… - Biodiversitas Journal of …, 2020 - mail.smujo.id
Abstract. Ikawati S, Himawan T, Abadi AL, Tarno H. 2020. Thermostability, photostability, and toxicity of clove oil nanoparticles against Cryptolestes ferrugineus (Stephens)(Coleoptera: …
Number of citations: 3 mail.smujo.id
F Mahjoub, R Salari, M Yousefi, M Mohebbi… - Electronic …, 2018 - ncbi.nlm.nih.gov
Background Gastroparesis is a recognized problem of type 1 and 2 diabetes mellitus that is defined by delayed gastric emptying. Due to insufficient satisfaction of current treatments, the …
Number of citations: 12 www.ncbi.nlm.nih.gov
M Rani, U Shanker - Journal of environmental chemical engineering, 2018 - Elsevier
… Those were identified as 1-ethoxypentane-1,4-diol (2a) and 4-methoxybutan-1-ol (6), respectively. The third product with m/z 127 and fragment ion peak at m/z 99 and 82 was identified …
Number of citations: 61 www.sciencedirect.com
B Winter, P Rehner, T Esper, J Schilling… - arXiv preprint arXiv …, 2023 - arxiv.org
… On the one hand, 1-ethoxypentane gets assigned a dipole moment of 2.5D with a polarity likelihood of nearly 1. On the other hand, 1,2-diethoxymethane exhibits no dipole moment due …
Number of citations: 2 arxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.